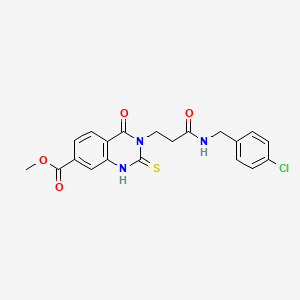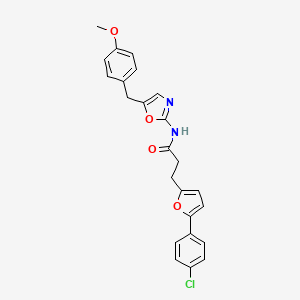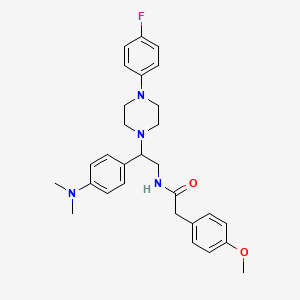
Arnicolide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Breast Cancer Treatment
Arnicolide C has been found to suppress tumor progression in breast cancer . It inhibits proliferation, increases apoptosis, and induces G1 arrest . Molecular docking analysis indicated that Arnicolide C binds to 14-3-3θ . It reduces 14-3-3θ expression and inhibits its downstream signaling pathways linked to cell proliferation . These effects were observed both in vitro and in vivo .
Nasopharyngeal Carcinoma Treatment
Arnicolide C has been found to have cytotoxic effects on nasopharyngeal carcinoma (NPC) cells . It significantly inhibits cell growth in a dose and time-dependent manner . It also shows inhibitory effects on NPC proliferation .
Non-Small Cell Lung Cancer Treatment
Arnicolide C has been identified as a novel chemosensitizer that inhibits the mTOR/E2F1/FANCD2 axis in non-small cell lung cancer .
Safety And Hazards
Propriétés
IUPAC Name |
[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUOPGZYLRFCHJ-APDQSUQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arnicolide C | |
Q & A
Q1: What is the main mechanism of action of Arnicolide C in cancer cells?
A1: Arnicolide C exhibits anti-cancer effects, particularly in breast cancer cells, by targeting the 14-3-3θ protein. [] This interaction leads to a decrease in 14-3-3θ expression and subsequent inhibition of downstream signaling pathways associated with cell proliferation. [] Additionally, Arnicolide C has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in breast cancer cells. []
Q2: Does Arnicolide C impact other signaling pathways involved in cancer progression?
A2: Yes, research indicates that Arnicolide C influences multiple signaling pathways relevant to cancer. Studies demonstrate that Arnicolide C suppresses the mTOR/E2F1/FANCD2 axis in non-small cell lung cancer, enhancing the sensitivity of cancer cells to DNA cross-linking chemotherapeutic agents like cisplatin and mitomycin C. [] Furthermore, Arnicolide C displays anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38 proteins within the MAPK signaling pathway, as observed in LPS-stimulated RAW 264.7 macrophages. [] In nasopharyngeal carcinoma cells, Arnicolide C has been shown to downregulate cyclin D3, cdc2, phosphorylated PI3K, phosphorylated AKT, phosphorylated mTOR, and phosphorylated STAT3, while upregulating cleaved PARP, cleaved caspase 9, and Bax, suggesting its involvement in cell cycle regulation, apoptosis induction, and the modulation of the PI3K/AKT/mTOR and STAT3 signaling pathways. []
Q3: Has the anti-cancer activity of Arnicolide C been demonstrated in any in vivo models?
A3: Yes, the anti-breast cancer effects of Arnicolide C have been observed in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, demonstrating its efficacy in vivo. [] Similar results were obtained in a A549 xenograft mouse model, where co-administration of Arnicolide C and cisplatin showed a synergistic anticancer effect by suppressing mTOR/FANCD2 signaling in tumor tissues. []
Q4: What is the source of Arnicolide C?
A4: Arnicolide C is a sesquiterpene lactone isolated from the plant Centipeda minima, traditionally used as a folk medicine in Southeast Asia. []
Q5: What other bioactive compounds are found in Centipeda minima?
A5: Besides Arnicolide C, Centipeda minima contains several other bioactive compounds such as Brevilin A, Arnicolide D, and Microhelenin C. [, ] Research suggests that these compounds exhibit anti-tumor activity. []
Q6: Is there any research on the potential of Arnicolide C for treating inflammatory skin conditions?
A6: While not directly addressing Arnicolide C specifically, a study investigated the effects of a Centipeda minima extract (CMX) enriched in Arnicolide C, Brevilin A, Arnicolide D, and Microhelenin C on macrophages and keratinocytes in the context of psoriasis. [] The study found that CMX reduced the production of pro-inflammatory cytokines by inhibiting LPS-induced JAK1/2 and STAT1/3 phosphorylation in macrophages. [] Moreover, CMX downregulated chemokine expression and cell proliferation in HaCaT cells induced by rh-IL-6 and rh-IFN-γ, respectively. [] This suggests that Arnicolide C, as a component of CMX, might contribute to these observed effects.
Q7: What analytical methods are used to quantify Arnicolide C?
A7: High-performance liquid chromatography (HPLC) has been successfully employed for the simultaneous determination of Arnicolide C and Brevilin A in Centipeda minima samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)
![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)
![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2391106.png)
![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)
![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)
